molecular formula C28H24ClN3O2S B10929196 4-(4-chlorophenyl)-2-[4-ethyl-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-1,3-thiazole

4-(4-chlorophenyl)-2-[4-ethyl-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-1,3-thiazole

Cat. No.: B10929196
M. Wt: 502.0 g/mol
InChI Key: NSCXJAIWMAIMGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-4-ETHYL-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a thiazolyl group, and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-4-ETHYL-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyrazole intermediates, followed by their coupling with the chlorophenyl and methoxyphenyl groups under controlled conditions. Common reagents used in these reactions include thionyl chloride, ethyl bromide, and methoxybenzene, among others. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-4-ETHYL-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-4-ETHYL-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of various chemicals.

Mechanism of Action

The mechanism of action of 3-[1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-4-ETHYL-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-CHLOROPHENYL)-1,3-THIAZOLE: A simpler thiazole derivative with similar structural features.

    3-(3-METHOXYPHENYL)-1H-PYRAZOLE: A pyrazole derivative with a methoxyphenyl group.

    4-ETHYL-1H-PYRAZOLE: A pyrazole derivative with an ethyl group.

Uniqueness

3-[1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-4-ETHYL-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings

Properties

Molecular Formula

C28H24ClN3O2S

Molecular Weight

502.0 g/mol

IUPAC Name

4-(4-chlorophenyl)-2-[4-ethyl-3,5-bis(3-methoxyphenyl)pyrazol-1-yl]-1,3-thiazole

InChI

InChI=1S/C28H24ClN3O2S/c1-4-24-26(19-7-5-9-22(15-19)33-2)31-32(27(24)20-8-6-10-23(16-20)34-3)28-30-25(17-35-28)18-11-13-21(29)14-12-18/h5-17H,4H2,1-3H3

InChI Key

NSCXJAIWMAIMGV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C2=CC(=CC=C2)OC)C3=NC(=CS3)C4=CC=C(C=C4)Cl)C5=CC(=CC=C5)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.